![molecular formula C12H17ClN2 B2937332 2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine CAS No. 861211-47-4](/img/structure/B2937332.png)
2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine” is a chemical compound with the empirical formula C12H15ClN2O . It is used for the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted at the 2nd position with a chlorine atom and at the 5th position with a [(3-methylpiperidin-1-yl)methyl] group .Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry
2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine and related derivatives have been explored for their synthesis and coordination chemistry, presenting a potential for the development of luminescent lanthanide compounds useful in biological sensing and iron complexes with unique thermal and photochemical properties. This exploration contributes to the understanding of versatile terpyridine analogues' synthesis and their complex chemistry, including their advantages and limitations compared to more widely investigated terpyridines (Halcrow, 2005).
Structural and Spectroscopic Analysis
A novel protocol led to the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile from a derivative of this compound, providing insights into its structural differences compared to similar compounds. This work included X-ray diffraction, FT-IR, FT-R, NMR spectroscopy, and UV–vis absorption and fluorescence spectroscopy techniques to study the compound's structural features and spectral properties (Tranfić et al., 2011).
Separation and Purification Techniques
The study on 2-Chloro-5-trichloromethylpyridine, an important intermediate for medicines and pesticides, highlights methods like extraction, distillation, and column chromatography for the separation and purification of related compounds, achieving over 99% purity. This research underscores the significance of efficient purification processes in the production of high-purity intermediates for pharmaceutical and agricultural applications (Su Li, 2005).
Synthesis for Medicinal Applications
2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, serves as an intermediate for lafutidine synthesis. Its production process from 2-amino-4-methylpyridine through successive chlorination and condensation steps, with an overall yield of about 62%, illustrates the application of this compound derivatives in creating therapeutic agents (Shen Li, 2012).
Molecular Docking and In Vitro Screening
In the realm of drug discovery, novel pyridine and fused pyridine derivatives, starting from compounds related to this compound, have been synthesized and subjected to in silico molecular docking screenings. These screenings aimed at identifying potential therapeutic agents, showcasing the compound's role in the development of new drugs with antimicrobial and antioxidant activities (Flefel et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be an important intermediate in the synthesis of various pharmaceuticals and pesticides .
Mode of Action
As an intermediate, its role would typically involve reacting with other compounds to form the active ingredient in a pharmaceutical or pesticide .
Biochemical Pathways
As an intermediate, it is likely involved in various biochemical reactions during the synthesis of the final product .
Action Environment
Like any chemical compound, factors such as temperature, ph, and presence of other chemicals could potentially affect its stability and reactivity .
Eigenschaften
IUPAC Name |
2-chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-10-3-2-6-15(8-10)9-11-4-5-12(13)14-7-11/h4-5,7,10H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHKQMBZERYYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2937250.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)pyridine-3-carboxamide](/img/structure/B2937251.png)
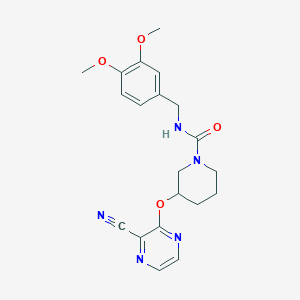
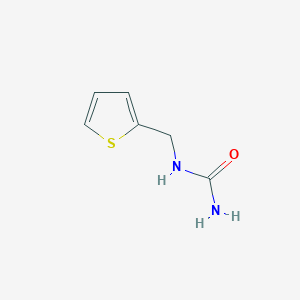
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2937257.png)
![4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2937258.png)
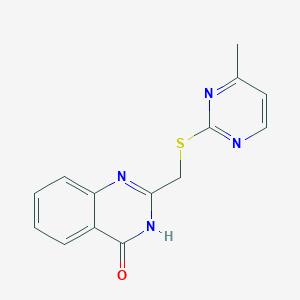
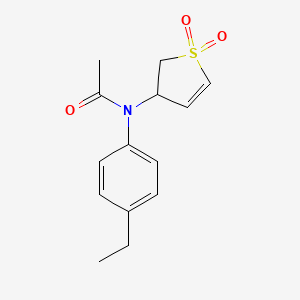
![Ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate](/img/structure/B2937264.png)
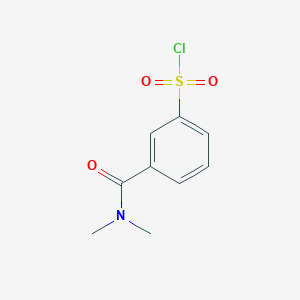
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2937267.png)
![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2937268.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2937272.png)